3-Phenyl-2-benzofuran-1(3H)-imine
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Overview
Description
3-Phenyl-2-benzofuran-1(3H)-imine is an organic compound that features a phenyl group and a benzofuran ring. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific fields.
Preparation Methods
The synthesis of 3-Phenyl-2-benzofuran-1(3H)-imine typically involves several steps:
Starting Materials: The synthesis begins with 2-bromobenzoic acid and phenol.
Formation of 2-Phenylbenzoic Acid: 2-bromobenzoic acid reacts with phenol to produce 2-phenylbenzoic acid.
Esterification: The 2-phenylbenzoic acid undergoes esterification using potassium carbonate or sodium carbonate to form an esterified compound.
Chemical Reactions Analysis
3-Phenyl-2-benzofuran-1(3H)-imine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, where reagents like halogens or nitrating agents are used.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-Phenyl-2-benzofuran-1(3H)-imine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and dyes.
Biology: The compound is employed in dye labeling and fluorescent labeling, aiding in biological imaging and diagnostics.
Industry: The compound is used in the field of photonics as a photosensitizer and optical material.
Mechanism of Action
The mechanism of action of 3-Phenyl-2-benzofuran-1(3H)-imine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used .
Comparison with Similar Compounds
3-Phenyl-2-benzofuran-1(3H)-imine can be compared with other similar compounds, such as:
3-Phenyl-1(3H)-isobenzofuranone: This compound also contains a phenyl group and a benzofuran ring but differs in its functional groups and reactivity.
2,3-Benzofuran: Another related compound, 2,3-Benzofuran, has a simpler structure and different chemical properties.
3-(Benzyloxy)-3-phenyl-2-benzofuran-1(3H)-one: This compound has additional functional groups, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups and its versatile reactivity, making it valuable in various scientific and industrial applications.
Properties
CAS No. |
90292-86-7 |
---|---|
Molecular Formula |
C14H11NO |
Molecular Weight |
209.24 g/mol |
IUPAC Name |
3-phenyl-3H-2-benzofuran-1-imine |
InChI |
InChI=1S/C14H11NO/c15-14-12-9-5-4-8-11(12)13(16-14)10-6-2-1-3-7-10/h1-9,13,15H |
InChI Key |
UWRUYZIBGLGLOG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2C3=CC=CC=C3C(=N)O2 |
Origin of Product |
United States |
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